molecular formula C8H14CuN6OS2 B1241321 CuKts CAS No. 19976-05-7

CuKts

Cat. No.: B1241321
CAS No.: 19976-05-7
M. Wt: 337.9 g/mol
InChI Key: IJRKZNFKCDMSJU-AJWLNUIRSA-L
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Description

CuKts, or copper(II) 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazone), is a tetradentate copper complex with demonstrated antitumor properties. Its structure features two nitrogen and two sulfur donor atoms, forming a planar coordination geometry that stabilizes the Cu(II) oxidation state under physiological conditions . Electron spin resonance (ESR) studies reveal hyperfine splitting patterns attributable to nitrogen coordination, confirming its stable ligand-binding configuration .

Mechanism of Action: this compound undergoes rapid reduction to Cu(I) in the presence of cellular thiols (e.g., glutathione), initiating a redox cycle with oxygen. This cycle generates reactive oxygen species (ROS), contributing to cytotoxicity . The complex preferentially binds to metallothionein in cells, displacing zinc in a 1:1 ratio. At non-cytotoxic concentrations (1.25–2.5 nmol/10⁷ cells), this compound transiently inhibits DNA synthesis without affecting long-term proliferation . However, higher concentrations (5.5 nmol/10⁷ cells) induce membrane disruption and irreversible cytotoxicity, likely due to lipid peroxidation .

Properties

CAS No.

19976-05-7

Molecular Formula

C8H14CuN6OS2

Molecular Weight

337.9 g/mol

IUPAC Name

copper;N'-[[(1E)-1-[(Z)-[amino(sulfido)methylidene]hydrazinylidene]-3-ethoxybutan-2-ylidene]amino]carbamimidothioate

InChI

InChI=1S/C8H16N6OS2.Cu/c1-3-15-5(2)6(12-14-8(10)17)4-11-13-7(9)16;/h4-5H,3H2,1-2H3,(H3,9,13,16)(H3,10,14,17);/q;+2/p-2/b11-4+,12-6?;

InChI Key

IJRKZNFKCDMSJU-AJWLNUIRSA-L

SMILES

CCOC(C)C(=NN=C(N)[S-])C=NN=C(N)[S-].[Cu+2]

Isomeric SMILES

CCOC(C)C(=N/N=C(/N)\[S-])/C=N/N=C(/N)\[S-].[Cu+2]

Canonical SMILES

CCOC(C)C(=NN=C(N)[S-])C=NN=C(N)[S-].[Cu+2]

Other CAS No.

41106-47-2

Synonyms

3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II)
3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II) dihydrochloride
3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II), 64Cu-labeled
3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II), SP-4-4
Cu-KTS
CuKTS
kethoxal-bis(thiosemicarbazone)copper complex

Origin of Product

United States

Comparison with Similar Compounds

CuKts vs. This compound M2

−0.15 V for this compound), attributed to modified ligand substituents .

Functional Contrasts :

  • Reactivity: this compound M2 is reduced slowly by cellular thiols, limiting its participation in redox cycling.
  • However, at higher concentrations (>5 nmol/10⁷ cells), it disrupts membrane integrity, leading to rapid cell death .

Table 1: Key Properties of this compound and this compound M2

Property This compound This compound M2
Redox Potential (E₁/₂) −0.15 V −0.21 V
Thiol Reactivity Rapid reduction (8×10³ s⁻¹) Slow reduction
Cytotoxic Concentration 5.5 nmol/10⁷ cells >5 nmol/10⁷ cells
Localization Metallothionein-bound Lipid membranes

This compound vs. Copper-Phenanthroline Complexes

Structural Differences :
Copper-phenanthroline complexes (e.g., [Cu(phen)₂]²⁺) are tridentate ligands with open coordination sites, enabling direct interaction with DNA .

Functional Contrasts :

  • DNA Interaction : Copper-phenanthroline complexes degrade double-stranded DNA via hydroxyl radical generation, unlike this compound, which primarily targets metallothionein and membranes .
  • Metal Displacement : Phenanthroline causes significant cellular zinc and iron loss, complicating its cytotoxicity profile. This compound, in contrast, specifically displaces zinc from metallothionein without depleting other metals .

This compound vs. Cu(dtc)₂ (Diethyldithiocarbamate Complex)

Structural Differences: Cu(dtc)₂ is a bidentate complex with two sulfur donors, forming a less stable, hydrophobic structure .

Functional Contrasts :

  • Solubility and Toxicity : Cu(dtc)₂ has low aqueous solubility, promoting intracellular accumulation. It exhibits higher cytotoxicity than this compound, independent of ROS generation, by destabilizing cellular metal homeostasis .

This compound vs. CuL⁺ (Tridentate Thiosemicarbazone Complexes)

Structural Differences :
CuL⁺ complexes (e.g., CuL-X) are tridentate ligands with an open coordination site, increasing their reactivity .

Functional Contrasts :

  • Redox Activity : CuL⁺ is readily oxidized back to Cu(II) after reduction, limiting sustained ROS production. This compound, with its closed tetradentate structure, maintains a stable redox cycle .
  • Cellular Targets: CuL⁺ reacts indiscriminately with sulfhydryl groups, causing nonspecific protein damage. This compound shows selective binding to metallothionein, reducing off-target effects .

Table 2: Redox and Cytotoxicity Profiles

Compound E₁/₂ (V) Primary Target Cytotoxicity Mechanism
This compound −0.15 Metallothionein ROS via redox cycling
CuL⁺ +0.10 Cellular thiols Nonspecific oxidation
Cu(dtc)₂ −0.30 Intracellular Cu Metal homeostasis disruption

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